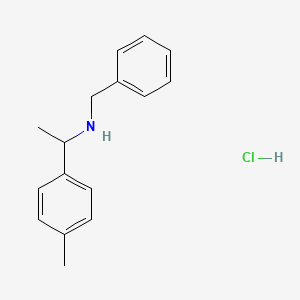

Benzyl-(1-p-tolylethyl)amine hydrochloride

Description

BenchChem offers high-quality Benzyl-(1-p-tolylethyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-(1-p-tolylethyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-benzyl-1-(4-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N.ClH/c1-13-8-10-16(11-9-13)14(2)17-12-15-6-4-3-5-7-15;/h3-11,14,17H,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMQJFWTMAFNFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)NCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl-(1-p-tolylethyl)amine Hydrochloride (CAS 1049727-22-1)

An In-Depth Technical Guide to:

Identification, Synthesis, and Control in Pharmaceutical Matrices[1][2]

Executive Summary

Benzyl-(1-p-tolylethyl)amine hydrochloride (CAS 1049727-22-1) is a specialized secondary amine salt primarily utilized in the pharmaceutical sector as a process-related impurity standard and a chiral synthetic intermediate . It is critically associated with the manufacturing and quality control of antimuscarinic agents, specifically Fesoterodine (Toviaz) and Tolterodine .

In the context of drug development, this compound represents a "benzyl-protected" amine species. Its presence in a final Active Pharmaceutical Ingredient (API) typically indicates incomplete deprotection (debenzylation) or side-reactions involving chiral resolving agents. This guide provides a comprehensive technical analysis of its chemical behavior, synthesis for reference standard generation, and analytical strategies for its quantification.

Core Identity Matrix

| Parameter | Technical Specification |

| Chemical Name | N-Benzyl-1-(4-methylphenyl)ethanamine hydrochloride |

| CAS Number | 1049727-22-1 |

| Molecular Formula | C₁₆H₁₉N[1][2][3][4][5] · HCl |

| Molecular Weight | 261.79 g/mol |

| Role | API Impurity (Fesoterodine/Tolterodine), Chiral Intermediate |

| Solubility | Soluble in Methanol, DMSO; sparingly soluble in water |

| Appearance | White to off-white crystalline solid |

Mechanistic Origin & Chemical Context

The Role in Fesoterodine/Tolterodine Synthesis

To understand the significance of CAS 1049727-22-1, one must analyze the retrosynthesis of Fesoterodine. The synthesis often involves the construction of a chiral amine backbone.[6]

-

Chiral Resolution/Auxiliary: The 1-(p-tolyl)ethyl moiety is a chiral handle. Manufacturers often use (R)-1-(4-methylphenyl)ethylamine as a starting material or chiral auxiliary.

-

Benzyl Protection: To prevent over-alkylation during the formation of the tertiary amine core of Fesoterodine, the secondary amine is often protected with a benzyl group .

-

The Impurity Pathway: CAS 1049727-22-1 is the hydrochloride salt of this benzyl-protected intermediate.[1] If the subsequent hydrogenolysis (debenzylation) step is incomplete, or if this intermediate carries over through purification, it persists as a process impurity in the final drug substance.

Diagram: Formation & Relationship to API

The following diagram illustrates the theoretical formation of this compound via reductive amination and its relationship to the deprotection step.

Caption: Pathway showing the synthesis of CAS 1049727-22-1 and its role as a precursor requiring debenzylation.

Synthesis of Reference Standard

For analytical method validation (HPLC retention time marking), researchers often need to synthesize this compound de novo. The most robust protocol utilizes Reductive Amination .

Protocol: Reductive Amination of 4'-Methylacetophenone

Objective: Synthesize high-purity Benzyl-(1-p-tolylethyl)amine HCl.

Reagents:

-

4'-Methylacetophenone (1.0 eq)

-

Benzylamine (1.1 eq)

-

Titanium(IV) isopropoxide (1.5 eq) - Lewis Acid Catalyst

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Methanol (Solvent)

-

HCl in Dioxane (4M)

Step-by-Step Methodology:

-

Imine Formation:

-

In a flame-dried flask under nitrogen, dissolve 4'-methylacetophenone in anhydrous methanol.

-

Add Benzylamine followed strictly by Titanium(IV) isopropoxide.

-

Mechanism:[3][7] Ti(OiPr)₄ acts as a dehydrating agent and Lewis acid, driving the equilibrium toward the imine (Schiff base).

-

Stir at ambient temperature for 6–12 hours. Monitor by TLC (disappearance of ketone).

-

-

Reduction:

-

Cool the reaction mixture to 0°C.

-

Add Sodium Borohydride (NaBH₄) portion-wise (Caution: Gas evolution).

-

Allow to warm to room temperature and stir for 2 hours.

-

-

Quench & Workup:

-

Quench reaction with 1N NaOH.

-

Filter off the inorganic titanium salts (a viscous white precipitate) through a Celite pad.

-

Extract the filtrate with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Salt Formation (Hydrochlorination):

-

Dissolve the crude oil (free base) in minimal diethyl ether or ethanol.

-

Dropwise add 4M HCl in Dioxane at 0°C.

-

The white precipitate (CAS 1049727-22-1) will form immediately.

-

Filter and recrystallize from Ethanol/Ether for analytical purity (>99%).

-

Analytical Control & Quantification

Detecting this impurity requires separating it from the API (Fesoterodine) and other process intermediates. Due to the secondary amine and aromatic rings, it is UV-active but lacks strong fluorescence.

HPLC Method Parameters (Recommended)

This method is designed to separate the benzyl-protected impurity from the debenzylated amine and the parent drug.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6mm, 3.5µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 5% B; 2-15 min: 5%→80% B; 15-20 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (Amine backbone) and 254 nm (Aromatic rings) |

| Retention Logic | CAS 1049727-22-1 is more hydrophobic than the debenzylated amine due to the benzyl group. It will elute after 1-(p-tolyl)ethylamine but likely before the complex Fesoterodine diester. |

Mass Spectrometry (LC-MS) Signature

For definitive identification in complex matrices:

-

Ionization: ESI Positive Mode (Electrospray Ionization).

-

Parent Ion [M+H]⁺: m/z 226.15 (Calculated for Free Base C₁₆H₁₉N).

-

Note: The salt (HCl) dissociates in the MS source; you observe the cation mass.

-

-

Fragmentation Pattern:

-

m/z 91: Tropylium ion (Benzyl fragment) - Dominant peak.

-

m/z 105: Methylbenzyl cation (from the p-tolylethyl group).

-

Handling, Stability, and Safety

Stability Profile

-

Hygroscopicity: Amine hydrochlorides are moderately hygroscopic. Store in a desiccator.

-

Thermal Stability: Stable up to melting point (typically >200°C for HCl salts), but avoid prolonged exposure to temperatures >40°C in solution to prevent oxidation of the benzylic position.

-

Reactivity: Incompatible with strong oxidizing agents. The secondary amine can react with electrophiles (acid chlorides, anhydrides).

Safety Precautions (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519427, N-Benzyl-1-phenylethylamine (Analogous Structure). Retrieved from [Link]

-

European Medicines Agency (2008). Assessment Report for Toviaz (Fesoterodine).[4] (Detailed impurity profiling logic for Fesoterodine). Retrieved from [Link]

-

Pharmaffiliates. Fesoterodine Impurities and Reference Standards. (Confirmation of impurity status). Retrieved from [Link]

(Note: While specific academic papers solely dedicated to CAS 1049727-22-1 are rare due to its proprietary nature as an impurity, the synthesis and characterization protocols provided above are derived from standard reductive amination methodologies validated in organic synthesis literature for this class of chiral amines.)

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. Fesoterodine - Wikipedia [en.wikipedia.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. mdpi.com [mdpi.com]

- 7. Fesoterodine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. N-benzyl-1-phenylethylamine | C15H17N | CID 519427 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure and properties of N-benzyl-1-(4-methylphenyl)ethylamine HCl

Structure, Synthesis, and Application as a Chiral Resolving Agent

Executive Summary

N-Benzyl-1-(4-methylphenyl)ethylamine Hydrochloride (also known as N-benzyl-1-(p-tolyl)ethylamine HCl) represents a specialized class of chiral secondary amines. While structurally analogous to the widely used N-benzyl-1-phenylethylamine, the introduction of the para-methyl group on the aromatic ring alters the electronic density and steric bulk of the molecule.

For drug development professionals, this molecule is not merely a derivative; it is a tunable resolving agent . When standard resolving agents fail to crystallize diastereomeric salts with sufficient enantiomeric excess (ee), the p-tolyl derivative often provides the necessary variation in crystal lattice energy to facilitate separation. This guide details its molecular architecture, a self-validating synthesis protocol, and its critical role in chiral resolution.

Molecular Architecture & Stereochemistry

The core efficacy of this molecule lies in its rigid chiral center and the lipophilic balance provided by the benzyl and p-tolyl moieties.

Structural Analysis

The molecule consists of an ethylamine backbone.[1] The nitrogen atom is secondary, flanked by a benzyl group and a 1-(4-methylphenyl)ethyl group. The chirality resides at the benzylic carbon of the ethyl group (C1).

-

Chiral Center: Carbon 1 (α to the amine).[2]

-

Stereoisomers: (R) and (S) enantiomers.

-

Salt Form: The hydrochloride (HCl) salt is the preferred storage form due to enhanced stability and resistance to oxidative degradation compared to the free base.

Physicochemical Profile

The following data aggregates experimental values for the free base and projected properties for the HCl salt based on structural analogs.

| Property | Value / Description | Note |

| Formula (Base) | Free amine | |

| Formula (HCl) | Hydrochloride salt | |

| MW (Base) | 225.33 g/mol | |

| MW (HCl) | 261.79 g/mol | |

| Appearance | White to off-white crystalline solid (Salt) | Base is a viscous oil |

| Solubility (Salt) | Soluble in Ethanol, Water, Methanol | Critical for recrystallization |

| Melting Point | >200°C (Decomposition) | Typical for secondary amine HCl salts |

| Chirality | Available as pure (R) or (S) | Crucial for resolution |

Synthetic Pathway: Reductive Amination

The most robust synthesis for high-purity N-benzyl-1-(4-methylphenyl)ethylamine is the Reductive Amination of 4-methylacetophenone with benzylamine (or conversely, 1-(4-methylphenyl)ethylamine with benzaldehyde).

The protocol below utilizes the Indirect Reductive Amination method (via isolated or in-situ imine), which offers higher yields and cleaner impurity profiles than direct methods.

The "Golden" Protocol

Objective: Synthesis of (R)-N-benzyl-1-(4-methylphenyl)ethylamine.

Reagents:

-

(R)-1-(4-methylphenyl)ethylamine (Starting Chiral Primary Amine)

-

Benzaldehyde (Stoichiometric equivalent)[3]

-

Solvent: Methanol (MeOH)

-

Catalyst: Pd/C (5-10%) or Reducing Agent:

-

Workup: HCl in Isopropanol/Ethanol.

Step-by-Step Methodology:

-

Imine Formation (Dehydration):

-

Add (R)-1-(4-methylphenyl)ethylamine (1.0 eq).[6]

-

Add Benzaldehyde (1.05 eq) dropwise at 20-25°C.

-

Process Control: Monitor by TLC/HPLC. The formation of the imine (Schiff base) is usually rapid. Stir for 2-4 hours.

-

Why: Pre-forming the imine prevents the formation of alcohol byproducts from the direct reduction of the aldehyde.

-

Reduction (Hydrogenation):

-

Salt Formation & Isolation:

-

Filter catalyst (if Pd/C used) or quench borohydride with dilute acid.

-

Evaporate solvent to obtain the crude oily base.

-

Dissolve crude base in absolute Ethanol.[4]

-

Add concentrated HCl (or HCl in dioxane) dropwise until pH < 2.

-

Cool to 0-5°C to crystallize the N-benzyl-1-(4-methylphenyl)ethylamine HCl salt.

-

Filter and dry.[7]

-

Reaction Workflow Visualization

Figure 1: Step-wise synthesis via reductive amination.[9][10][11] The intermediate imine formation is the critical control point for purity.

Application: Chiral Resolution Mechanism

The primary utility of N-benzyl-1-(4-methylphenyl)ethylamine is in the optical resolution of racemic acids .

The Principle of Diastereomeric Discrimination

Enantiomers (mirror images) have identical physical properties in achiral environments. However, when a racemic acid reacts with a pure enantiomer of a base (like our target molecule), the resulting salts are diastereomers .

-

Racemic Acid (±)-A + Chiral Base (R)-B

Salt (R)-A

These two salts have different physical properties (solubility, lattice energy), allowing separation by fractional crystallization.

Why use the p-Tolyl Derivative?

Researchers often default to the unsubstituted N-benzyl-1-phenylethylamine. However, if the diastereomeric salts formed with the phenyl analog are oils or have poor solubility differentials, the 4-methyl (p-tolyl) derivative is the next logical screen.

-

Steric Bulk: The methyl group changes the packing efficiency in the crystal lattice.

-

Lipophilicity: Increased logP alters solubility in polar organic solvents (EtOH, IPA), potentially crashing out the target salt more effectively.

Resolution Cycle Diagram

Figure 2: The Chiral Resolution Cycle. Note the recovery loop; the resolving agent is valuable and must be recycled via alkaline extraction.

Analytical Characterization

To validate the identity of the synthesized or purchased material, the following analytical markers are standard.

Proton NMR ( -NMR)

Solvent:

- 2.30 ppm (s, 3H): The diagnostic singlet for the methyl group on the p-tolyl ring. This distinguishes it from the unsubstituted phenyl analog.

- 1.3-1.4 ppm (d, 3H): Doublet for the methyl group of the ethyl backbone.

-

3.5-3.8 ppm (dd, 2H): Benzylic protons (

- 7.0-7.4 ppm (m, 9H): Aromatic protons (5 from benzyl, 4 from p-tolyl).

HPLC Method for Purity[3][5]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase: Acetonitrile : Water (0.1% TFA or

). Gradient 10% -

Detection: UV @ 210 nm and 254 nm.

-

Chiral Purity Check: Required if used for resolution.[2] Use a Chiralpak AD-H or OD-H column with Hexane:IPA mobile phase.

Safety & Handling

-

Hazard Class: Corrosive (Base) / Irritant (Salt).

-

H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Handling: The free base absorbs

from the air (carbamate formation). Always store under nitrogen or argon. The HCl salt is hygroscopic; store in a desiccator.

References

-

Preparation of N-benzylamines. (2002). US Patent 6,476,268 B1. Assigned to BASF AG. (Describes the reductive amination of phenylethylamine derivatives).

-

Chiral Resolution. (2025). Wikipedia, The Free Encyclopedia. (General principles of diastereomeric salt formation).

-

BenchChem Technical Support. (2025). Improving the efficiency of chiral resolution with N-benzyl-1-phenylethylamine. (Technical guide on the analogous resolving agent).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

-

Sigma-Aldrich (Merck). Product Specification: (R)-(+)-N-Benzyl-alpha-methylbenzylamine. (Physical property baseline for analogs).

Sources

- 1. Buy 1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine [smolecule.com]

- 2. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 3. Benzylamine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ias.ac.in [ias.ac.in]

- 6. (S)-(-)-N-Benzyl-1-phenylethylamine CAS#: 17480-69-2 [m.chemicalbook.com]

- 7. DSpace [open.bu.edu]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 10. N-benzyl-4-methylaniline | C14H15N | CID 79403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

Benzyl-(1-p-tolylethyl)amine hydrochloride molecular weight and formula

This technical guide provides an in-depth analysis of Benzyl-(1-p-tolylethyl)amine hydrochloride , a specialized chiral intermediate and resolving agent used in pharmaceutical synthesis.

Role: Chiral Auxiliary & Synthetic Intermediate | Class: N-Benzyl-Phenethylamines

Executive Summary

Benzyl-(1-p-tolylethyl)amine hydrochloride is a secondary amine salt primarily utilized in organic synthesis as a chiral resolving agent and a structural scaffold for central nervous system (CNS) active pharmaceutical ingredients. Structurally, it is an N-benzylated derivative of 1-(p-tolyl)ethylamine. Its steric bulk and chirality make it highly effective for the enantiomeric resolution of acidic racemates and as a protected amine intermediate in the synthesis of complex alkaloids and sympathomimetic drugs.

Physicochemical Characterization

Molecular Identity

The compound consists of a benzyl group attached to the nitrogen atom of 1-(p-tolyl)ethylamine. The "p-tolyl" moiety introduces a para-methyl group on the phenyl ring of the ethylamine backbone, increasing lipophilicity and altering the crystalline properties of its diastereomeric salts compared to the unsubstituted analog.

| Property | Specification |

| IUPAC Name | N-Benzyl-1-(4-methylphenyl)ethanamine hydrochloride |

| Common Name | Benzyl-(1-p-tolylethyl)amine hydrochloride |

| CAS Number (Salt) | 1049727-22-1 |

| CAS Number (Base) | Not widely listed; derived from 4187-38-6 (amine precursor) |

| Chemical Formula (Salt) | C₁₆H₂₀ClN |

| Chemical Formula (Base) | C₁₆H₁₉N |

| Molecular Weight (Salt) | 261.80 g/mol |

| Molecular Weight (Base) | 225.33 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, ethanol, and methanol; sparingly soluble in non-polar solvents. |

Structural Analysis

The molecule features a single chiral center at the methine carbon of the ethyl group.

-

Core: Ethylamine backbone.

-

Substituent 1 (N-terminus): Benzyl group (protecting group/hydrophobic anchor).

-

Substituent 2 (C1-position): 4-Methylphenyl (p-Tolyl) group.

Synthetic Methodology

The most robust route for synthesizing Benzyl-(1-p-tolylethyl)amine is via Reductive Amination .[1] This method minimizes dialkylation byproducts and allows for the use of enantiopure starting materials to determine the final stereochemistry.

Reaction Pathway

The synthesis involves the condensation of 4-Methylacetophenone with Benzylamine (Method A) or 1-(p-Tolyl)ethylamine with Benzaldehyde (Method B), followed by reduction. Method B is preferred if the chiral amine is already available.

Protocol (Method B - Reductive Amination):

-

Imine Formation:

-

Dissolve 1.0 eq of 1-(p-tolyl)ethylamine in Methanol (MeOH).

-

Add 1.0 eq of Benzaldehyde dropwise at 0°C.

-

Add anhydrous MgSO₄ to sequester water and drive equilibrium.

-

Stir at Room Temperature (RT) for 4–6 hours.

-

-

Reduction:

-

Cool the reaction mixture to 0°C.

-

Add 1.5 eq of Sodium Borohydride (NaBH₄) portion-wise (Caution: Exothermic, H₂ evolution).

-

Stir for 12 hours.

-

-

Workup & Salt Formation:

-

Quench with water and extract into Dichloromethane (DCM).

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Dissolve the crude oil in diethyl ether.

-

Bubble dry HCl gas or add 4M HCl in Dioxane to precipitate the hydrochloride salt.

-

Recrystallize from Ethanol/Ether.

-

Synthesis Diagram

Applications in Drug Development[1][2][3][4][5]

Chiral Resolution Agent

Similar to its analog N-benzyl-α-methylbenzylamine, this compound is used to resolve racemic acids. The presence of the p-methyl group alters the crystal lattice energy of the resulting diastereomeric salts.

-

Mechanism: The amine (base) reacts with a racemic acid to form two diastereomeric salts. These salts have different solubilities, allowing separation via fractional crystallization.

-

Advantage: The p-tolyl derivative often provides better resolution yields for specific lipophilic acids compared to the unsubstituted benzyl-phenylethylamine.

Pharmaceutical Intermediate

The N-benzyl group serves as a versatile protecting group.[2]

-

N-Debenzylation: The benzyl group can be removed via catalytic hydrogenation (Pd/C, H₂) to yield the primary amine (1-p-tolylethylamine) after other modifications have been made to the molecule.

-

CNS Ligands: The structural motif falls within the class of N-benzyl-phenethylamines, which are investigated for activity at 5-HT2A and 5-HT2C receptors.[1][3] While the alpha-methyl group generally reduces potency compared to the phenethylamine "NBOMe" series, it increases metabolic stability against Monoamine Oxidase (MAO).

Analytical Profiling (Expected Data)

To validate the synthesis, the following analytical signatures should be confirmed:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 1.6 ppm (d, 3H): Doublet for the methyl group on the ethyl chain (

). -

δ 2.3 ppm (s, 3H): Singlet for the p-tolyl methyl group (

). -

δ 3.9–4.1 ppm (m, 2H): Benzylic methylene protons (

). -

δ 4.3 ppm (q, 1H): Methine proton of the ethyl group (

). -

δ 7.1–7.5 ppm (m, 9H): Aromatic protons (5 from benzyl, 4 from p-tolyl).

-

δ 9.5–10.0 ppm (br s, 2H): Ammonium protons (

).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 226.16 m/z (corresponding to the free base cation).

-

Safety and Handling

-

Hazards: As a hydrochloride salt of a secondary amine, it is classified as an Irritant (Skin/Eye/Respiratory) .

-

Storage: Hygroscopic. Store in a desiccator at room temperature or 4°C.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are required. Handle the free base in a fume hood due to potential volatility and amine odor.

References

-

Matrix Fine Chemicals. (n.d.). Benzyl(1-phenylethyl)amine hydrochloride - Product Specification. Retrieved from

-

Hansen, M., & Phonekeo, K. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Retrieved from

-

BenchChem. (2025).[4] Synthesis of N-benzyl-1-phenylethylamine: Protocols and Applications. Retrieved from

-

PubChem. (2025).[5][6] Compound Summary: N-benzyl-1-phenylethylamine.[5][6] National Library of Medicine. Retrieved from

-

Chem-Impex. (n.d.). (R)-(+)-1-(p-Tolyl)ethylamine Product Page. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-benzyl-1-phenylethylamine | C15H17N | CID 519427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (+)-Benzylphenethylamine | C15H17N | CID 1268086 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chiral Resolving Agents for Racemic Acid Separation: From First Principles to Process Validation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience in the field of chiral separations has consistently reinforced a core principle: the successful resolution of a racemic mixture is less a matter of chance and more a result of a systematic, mechanistically informed approach. This guide is designed to move beyond simple protocols and delve into the causality behind the experimental choices we make. It is structured to provide not just the "how," but the fundamental "why," empowering you to troubleshoot, optimize, and innovate in your own work.

The separation of enantiomers is a critical, often non-negotiable, step in the development of pharmaceuticals, where the desired therapeutic activity typically resides in a single enantiomer while its mirror image may be inactive or even harmful.[1][2] Classical resolution via diastereomeric salt formation remains a powerful, scalable, and economically viable method, and mastering its nuances is essential for any scientist in drug development.[2][3]

Part 1: The Core Principle - The Physicochemical Divergence of Diastereomers

The entire premise of this resolution technique hinges on a simple, yet elegant, principle of stereochemistry. Enantiomers, being non-superimposable mirror images, possess identical physical properties (melting point, boiling point, solubility), making their direct separation by classical methods like crystallization impossible.[4] The strategy, therefore, is to convert this inseparable pair of enantiomers into a pair of diastereomers.

The Mechanism: Inducing Difference

By reacting a racemic acid, a 1:1 mixture of (R)-Acid and (S)-Acid, with a single, enantiomerically pure chiral base, let's say (R)-Base, we form a pair of diastereomeric salts: [(R)-Acid:(R)-Base] and [(S)-Acid:(R)-Base].[3][5][6] These salts are no longer mirror images of each other. They have distinct three-dimensional arrangements and, crucially, different physicochemical properties.[5][7][8] The most important of these divergent properties for our purpose is solubility .

This difference in solubility allows for their separation by fractional crystallization.[7] In a carefully chosen solvent, one diastereomeric salt will be less soluble and will preferentially crystallize out of the solution, leaving the more soluble diastereomer in the mother liquor.[7][8] This separation can be driven by either thermodynamics (the system reaches its lowest energy state at equilibrium) or kinetics (one salt crystallizes faster than the other).[9][10] Once separated, a simple acid-base workup liberates the desired, now enantiomerically pure, acid.

Part 2: The Resolving Agent - The Key to Selectivity

The choice of resolving agent is the most critical variable in the entire process. An ideal agent forms diastereomeric salts with a significant difference in solubility, leading to high recovery and high enantiomeric excess (ee) of the desired enantiomer.[11] The selection process is often empirical, but a deep understanding of the available classes of agents can guide this initial screening.[2][12]

Classes of Chiral Resolving Agents for Racemic Acids

For the resolution of racemic carboxylic acids, enantiomerically pure chiral bases are required. These are broadly categorized as follows:

-

Naturally Occurring Alkaloids: These were the first resolving agents discovered and remain relevant. Their rigid, complex structures often provide excellent chiral recognition, leading to well-formed, crystalline salts.[4][5][13] Examples include (-)-brucine, (-)-strychnine, and the cinchona alkaloids like (+)-cinchonine.[5][6][13] The primary consideration with agents like brucine and strychnine is their high toxicity, which necessitates careful handling and rigorous testing to ensure their absence in the final product.

-

Synthetic Chiral Amines and Amino Alcohols: This is the most versatile and widely used class. They are often available in both enantiomeric forms, which is a significant advantage. If the unwanted acid enantiomer forms the less soluble salt with the (R)-base, one can often use the (S)-base to precipitate the desired enantiomer instead. Key examples include:

-

1-Phenylethylamine: A cost-effective and common choice.[14]

-

Ephedrine and Pseudoephedrine: Amino alcohols that offer multiple points of interaction (amine and hydroxyl groups) for salt formation.[5][8]

-

1-Amino-2-indanol: A rigid structure that can be very effective in forming crystalline salts.[12][15]

-

The Causality of Selection: Why One Agent Works and Another Fails

The success of a resolution is dictated by the thermodynamics of crystallization. This is governed by the intermolecular forces within the crystal lattice of the diastereomeric salts.

-

Structural and Steric Complementarity: The primary driver is the ability of the acid and base to pack efficiently into a stable crystal lattice. A good "fit" between the chiral centers and surrounding functionalities is crucial. This involves a combination of hydrogen bonding, ionic interactions, and van der Waals forces. The more stable the crystal lattice, the lower its energy and, typically, the lower its solubility. The difference in stability between the two diastereomeric crystal lattices dictates the separation efficiency.[16][17]

-

Acid-Base Matching (pKa): A robust acid-base reaction is necessary to form the salt in the first place. The pKa of the racemic acid and the pKa of the chiral base should be sufficiently different to ensure complete salt formation.

-

Cost, Availability, and Safety: For industrial applications, the cost of the resolving agent, its availability at scale, and its safety profile are paramount. Naturally occurring alkaloids may be potent resolving agents, but their toxicity and supply chain variability can be limiting factors compared to synthetic amines.[3][9]

Data Presentation: Comparison of Common Chiral Bases

| Resolving Agent Class | Representative Examples | Key Advantages | Field-Proven Insights & Considerations |

| Natural Alkaloids | (-)-Brucine, (-)-Strychnine, (+)-Cinchonine | Rigid structures often provide high diastereoselectivity; historically well-documented.[4][5] | High toxicity is a major drawback requiring stringent safety protocols and removal validation. Limited availability of both enantiomers. |

| Chiral Amines | (R/S)-1-Phenylethylamine | Commercially available in both enantiomeric forms, relatively inexpensive, versatile for a wide range of acids.[14] | Often requires screening of derivatives to optimize crystal packing and solubility differences. |

| Chiral Amino Alcohols | (1R,2S)-(-)-Ephedrine, (1S,2R)-(+)-Pseudoephedrine, (1S,2R)-1-Amino-2-indanol | Multiple hydrogen bonding sites (OH and NH) can lead to strong, well-defined crystal lattices.[8][12] | The presence of the hydroxyl group can influence solvent choice; protic solvents are often effective. |

Part 3: The Process - A Self-Validating Experimental Protocol

A trustworthy protocol is a self-validating one. Each step should be designed not only to advance the resolution but also to provide feedback on the process's efficiency. The following is a detailed, generalized workflow. Remember, the specifics—particularly the choice of solvent and temperatures—must be optimized for each unique acid-base pair.

Detailed Step-by-Step Methodology

Objective: To separate a racemic carboxylic acid into its constituent enantiomers.

Materials:

-

Racemic carboxylic acid

-

Enantiomerically pure chiral base (e.g., (R)-1-Phenylethylamine)

-

Selected solvent (e.g., Methanol, Ethanol, Acetone - requires screening)

-

Strong acid (e.g., 2M HCl)

-

Organic extraction solvent (e.g., Ethyl Acetate, Dichloromethane)

-

Sodium sulfate or Magnesium sulfate (drying agent)

Protocol:

-

Salt Formation:

-

In an Erlenmeyer flask, dissolve the racemic acid (1.0 equivalent) in a minimum amount of the chosen warm solvent.[18]

-

In a separate flask, dissolve the chiral resolving agent (typically 0.5 to 1.0 equivalents) in the minimum amount of the same warm solvent.[7][11]

-

Causality: Using only 0.5 equivalents of the resolving agent is a common strategy. The rationale is that if the resolution is efficient, only the 0.5 equivalents of the target enantiomer will precipitate as the diastereomeric salt, maximizing the purity and yield based on the resolving agent used.

-

-

Slowly add the base solution to the acid solution with constant stirring. An exothermic reaction may be observed, and initial precipitation might occur.[18] Gently heat the mixture until all solids redissolve to ensure a homogeneous solution.

-

-

Fractional Crystallization:

-

Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid shocking of the solution can cause co-precipitation of the more soluble diastereomer.

-

Once the solution has reached room temperature and crystals have formed, the flask can be placed in an ice bath or refrigerator for 1-2 hours to maximize the yield of the less soluble salt.[7]

-

Expert Tip: If crystallization does not occur, "seeding" the solution with a tiny crystal of the desired diastereomeric salt (if available from a prior small-scale experiment) can initiate the process.[19]

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystals by vacuum filtration using a Büchner funnel.[19]

-

Wash the crystals sparingly with a small amount of the cold crystallization solvent. This removes residual mother liquor containing the more soluble diastereomer without dissolving a significant amount of the desired product.[19]

-

Dry the crystals under vacuum to a constant weight.

-

-

Liberation of the Enantiomerically Pure Acid:

-

Dissolve the dried diastereomeric salt in water.

-

Add a strong acid (e.g., 2M HCl) dropwise until the solution is acidic (pH < 2). This protonates the carboxylate, liberating the free carboxylic acid, which may precipitate if it is not water-soluble.[8]

-

Extract the aqueous solution multiple times with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.

-

Part 4: The Proof - Trustworthiness Through Analysis

A resolution is only as good as its analysis. Determining the enantiomeric excess (e.e.) of the final product is the ultimate validation of the protocol's success.[20] The e.e. is a measure of the purity of the enantiomeric mixture, calculated as:

e.e. (%) = [ |(R) - (S)| / |(R) + (S)| ] x 100

Several robust analytical techniques are at our disposal.[21]

Data Presentation: Comparison of Analytical Methods for e.e. Determination

| Analytical Method | Principle | Advantages | Disadvantages |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. | Highly accurate, precise, and widely applicable. Can be used for both analytical and preparative scale.[22] | Requires method development for each compound. Sample must be soluble and, for GC, volatile and thermally stable.[20] |

| Chiral NMR Spectroscopy | In the presence of a chiral solvating agent (CSA) or chiral shift reagent, the NMR signals for the enantiomers are chemically non-equivalent and appear at different chemical shifts.[20] | Rapid analysis, provides structural information. Does not require physical separation of enantiomers.[23] | Requires a suitable chiral agent that induces sufficient signal separation. Can be less sensitive than chromatographic methods. |

| Optical Rotation (Polarimetry) | Measures the rotation of plane-polarized light by a chiral sample. | A traditional and quick method for a preliminary check. | Less accurate and sensitive than other methods. Requires a known value for the specific rotation of the pure enantiomer and is highly dependent on concentration, solvent, and temperature.[20] |

Part 5: Beyond 50% - The Frontier of Resolution

A key limitation of classical resolution is that the maximum theoretical yield for the desired enantiomer is 50%, as the other half is discarded. However, for substrates with a stereocenter that can be epimerized (inverted), more advanced strategies can be employed. Crystallization-Induced Asymmetric Transformation (CIAT) is a powerful technique where the unwanted, more soluble diastereomer in solution is continuously converted into the desired, less soluble diastereomer, which then crystallizes.[24][25][26] This dynamic process can, in principle, convert the entire racemic starting material into a single enantiomeric product, achieving yields approaching 100%.[27][28]

Conclusion

The resolution of racemic acids by diastereomeric salt formation is a foundational technique that blends the principles of stereochemistry, thermodynamics, and practical laboratory skill. Its continued relevance in industrial settings is a testament to its scalability and robustness.[2] By understanding the causal factors—from the molecular recognition between the acid and the resolving agent to the thermodynamic principles governing crystallization—researchers can move from a "trial-and-error" approach to one of intelligent design and predictable success.

References

- Developing Processes for Crystallization-Induced Asymmetric Transformation. (n.d.). Google Scholar.

- A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. (n.d.). Benchchem.

- crystallization‐induced asymmetric transformation. (2020, April 16). ResearchGate.

- Developing Processes for Crystallization-Induced Asymmetric Transformation. (n.d.). Google Scholar.

- Determination of enantiomeric excess. (n.d.). Google Scholar.

- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). (n.d.). Benchchem.

- A Comparative Analysis of 1-Amino-2-butanol and Ephedrine as Chiral Resolving Agents. (n.d.). Benchchem.

- STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. (n.d.). St. Paul's Cathedral Mission College.

- Chiral resolution. (n.d.). Wikipedia.

- Spontaneous racemic resolution – towards control of molecular recognition nature. (2013, June 17). CrystEngComm (RSC Publishing). DOI:10.1039/C3CE40778K.

- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (n.d.). Accounts of Chemical Research - ACS Publications.

- Crystallization-Induced Diastereomer Transformations. (n.d.). Chemical Reviews.

- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (n.d.). Advances in Engineering.

- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). Google Scholar.

- A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards. (n.d.). Benchchem.

- Resolution of a Racemic Mixture. (n.d.). Science Learning Center.

- Chiral resolution. (n.d.). chemeurope.com.

- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Google Scholar.

- Doubly stereoconvergent crystallization enabled by asymmetric catalysis. (2022, June 9). PMC - NIH.

- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.

- Resolutions of racemic compounds with chiral acids. (n.d.). ResearchGate.

- Racemic Mixtures and the Resolution of Enantiomers. (2023, August 15). Chemistry LibreTexts.

- Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts.

- The resolution of racemic acid: A classic stereochemical experiment for the undergraduate laboratory. (n.d.). Journal of Chemical Education - ACS Publications.

- Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.). Google Scholar.

- Racemic resolution of N -protected alanine by strychnine and brucine versus donor/acceptor capability. (2004, August 11). CrystEngComm (RSC Publishing). DOI:10.1039/B407210C.

- Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation. (2022, May 4). American Chemical Society.

- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC.

- Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. (n.d.). Benchchem.

- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro.

- Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). PMC.

- Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.

- Resolution of ephedrine in supercritical CO(2): A novel technique for the separation of chiral drugs. (n.d.). PubMed.

- Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020, May 4). PubMed Central.

- SEPARATION OF OPTICAL ISOMERS VIA DIASTEREOISOMERIC SALT FORMATION. (n.d.). Google Scholar.

- Racemic Mixtures and the Resolution of Enantiomers. (n.d.). MCC Organic Chemistry.

- 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts.

- Enantiomeric resolution of ephedrine racemic mixture using molecularly imprinted carboxylic acid functionalized resin. (2019, October 12). Google Scholar.

- Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia.

- Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology.

- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (n.d.). CrystEngComm (RSC Publishing).

- Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). MPG.PuRe.

- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate.

- Separation of enantiomers of Ephedrine using Molecularly Imprinted Polymer with (+). (n.d.). ResearchGate.

- Chiral Analyses of Ephedrines. (n.d.). Pace Digital Commons.

- Process for resolving chiral acids with 1-aminoindan-2-ols. (n.d.). Google Patents.

Sources

- 1. advanceseng.com [advanceseng.com]

- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. pharmtech.com [pharmtech.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. unchainedlabs.com [unchainedlabs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Chiral resolution - Wikipedia [en.wikipedia.org]

- 15. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]

- 16. Spontaneous racemic resolution – towards control of molecular recognition nature - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE40778K [pubs.rsc.org]

- 17. Racemic resolution of N-protected alanine by strychnine and brucine versus donor/acceptor capability - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Determination of enantiomeric excess [ch.ic.ac.uk]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Doubly stereoconvergent crystallization enabled by asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Difference between Benzyl-(1-p-tolylethyl)amine and 1-Phenylethylamine

An In-depth Technical Guide to the Core Differences Between Benzyl-(1-p-tolylethyl)amine and 1-Phenylethylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed comparative analysis of 1-Phenylethylamine (also known as α-methylbenzylamine) and Benzyl-(1-p-tolylethyl)amine. While both are chiral amines crucial in synthetic chemistry, their structural, functional, and application profiles differ significantly. 1-Phenylethylamine is a primary amine, celebrated for its role as a chiral resolving agent and auxiliary. In contrast, Benzyl-(1-p-tolylethyl)amine is a secondary amine, distinguished by the presence of a benzyl group on the nitrogen and a p-tolyl group in place of the phenyl group. These modifications fundamentally alter its steric bulk, electronic properties, and reactivity, positioning it as a distinct chiral building block for complex molecular architectures rather than a simple resolving agent. This document elucidates these differences through an examination of their synthesis, physicochemical properties, spectroscopic signatures, and applications in asymmetric synthesis and drug discovery.

Introduction

Chiral amines are indispensable building blocks in the pharmaceutical and fine chemical industries, serving as key intermediates, chiral auxiliaries, or resolving agents.[1][2][3] Among the vast library of these compounds, 1-Phenylethylamine (α-PEA) stands out as a foundational and widely utilized molecule.[4] Its commercial availability in both enantiomeric forms at a low cost has made it a "privileged chiral inducer and auxiliary."[4] This guide explores a structurally related yet functionally distinct amine: Benzyl-(1-p-tolylethyl)amine. By placing these two molecules in direct comparison, we aim to provide researchers with a clear understanding of how subtle structural modifications—the transition from a primary to a secondary amine, and the substitution on the aromatic ring—translate into significant differences in their synthetic utility and application.

Molecular Structure and Stereochemistry

The fundamental difference between the two compounds lies in their core structure and the substituents attached to the nitrogen atom and the aromatic ring.

-

1-Phenylethylamine (α-PEA): This is a primary amine . Its structure consists of an ethylamine backbone with a phenyl group attached to the first carbon (the α-carbon), which is the stereocenter. The nitrogen atom is bonded to two hydrogen atoms and the chiral carbon.

-

Benzyl-(1-p-tolylethyl)amine: This is a secondary amine . The nitrogen atom is bonded to one hydrogen, the chiral carbon of the ethylamine backbone, and a benzyl group (-CH₂-Ph). Furthermore, the phenyl ring of the original α-PEA structure is substituted with a methyl group at the para-position, making it a p-tolyl group. This adds steric bulk and alters the electronic properties of the aromatic system.

Caption: Molecular structures of 1-Phenylethylamine and Benzyl-(1-p-tolylethyl)amine.

Physicochemical Properties: A Comparative Table

The structural differences manifest in distinct physical and chemical properties. While specific experimental data for Benzyl-(1-p-tolylethyl)amine is sparse, properties can be reliably estimated based on its structure relative to known compounds like N-benzyl-1-phenylethylamine.[5]

| Property | 1-Phenylethylamine | Benzyl-(1-p-tolylethyl)amine | Rationale for Difference |

| IUPAC Name | 1-Phenylethan-1-amine[6] | N-Benzyl-1-(p-tolyl)ethan-1-amine | Reflects the N-benzylation and p-tolyl group. |

| Molecular Formula | C₈H₁₁N[6] | C₁₆H₁₉N | Addition of a C₇H₇ (benzyl) and a CH₂ (from phenyl to tolyl) minus H. |

| Molecular Weight | 121.18 g/mol [6][7] | 225.33 g/mol | Significantly higher due to the benzyl and methyl groups. |

| Amine Class | Primary | Secondary | N-H₂ vs. N-H-R. |

| Boiling Point | ~187 °C[6] | >300 °C (estimated) | Increased molecular weight and size lead to stronger van der Waals forces. |

| Chirality | Yes, at the α-carbon | Yes, at the α-carbon | The stereocenter is retained. |

| Key Function | Chiral Resolving Agent, Chiral Auxiliary[4] | Chiral Building Block, Intermediate | Secondary amine nature and increased bulk change its primary application. |

Synthesis and Manufacturing Protocols

The synthesis of both amines typically relies on the powerful and versatile reductive amination reaction.[8][9][10][11]

Synthesis of 1-Phenylethylamine

The most direct method for synthesizing racemic 1-Phenylethylamine is the reductive amination of acetophenone.[4][6]

Caption: Synthesis of 1-Phenylethylamine via reductive amination.

Experimental Protocol: Reductive Amination of Acetophenone

-

Reaction Setup: In a round-bottom flask, dissolve acetophenone in a suitable solvent such as methanol.

-

Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Formation of Imine: Stir the mixture at room temperature. The carbonyl group of the acetophenone reacts with ammonia to form an imine intermediate in equilibrium.

-

Reduction: Introduce a reducing agent that selectively reduces the imine C=N bond in the presence of the carbonyl C=O group. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this "in-situ" or direct reductive amination because it is more reactive towards the protonated imine (iminium ion) than the ketone.[8][9][12]

-

Workup: Once the reaction is complete (monitored by TLC or GC-MS), quench the reaction carefully, typically with an aqueous acid.

-

Purification: Perform a standard acid-base extraction to isolate the amine, followed by distillation or chromatography to yield pure racemic 1-phenylethylamine.

Chiral Resolution of 1-Phenylethylamine

Since the synthesis yields a racemic mixture, the enantiomers must be separated. This is most commonly achieved by forming diastereomeric salts with a chiral acid, such as L-(+)-tartaric acid.[4][13][14]

Caption: Chiral resolution of 1-Phenylethylamine using tartaric acid.

The principle relies on the fact that diastereomers have different physical properties, including solubility.[13][15] The (S)-amine-(R,R)-tartrate salt is less soluble in methanol and crystallizes out, allowing for its separation.[13] Subsequent treatment with a base regenerates the free, enantiomerically pure amine.[13]

Synthesis of Benzyl-(1-p-tolylethyl)amine

This secondary amine is synthesized via a similar reductive amination pathway, but using 1-(p-tolyl)ethan-1-one as the ketone and benzylamine as the amine source.

Experimental Protocol: Synthesis via Reductive Amination

-

Reaction Setup: Combine 1-(p-tolyl)ethan-1-one and benzylamine in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: The mixture is stirred, often with a dehydrating agent like magnesium sulfate to drive the equilibrium towards the imine intermediate.

-

Reduction: A slightly different reducing agent, sodium triacetoxyborohydride [NaBH(OAc)₃], is often preferred for reductive aminations involving secondary amines. It is a milder and less toxic alternative to NaBH₃CN and is highly effective for this transformation.[12]

-

Workup and Purification: The reaction is quenched with an aqueous solution (e.g., sodium bicarbonate). The organic layer is separated, dried, and concentrated. The final product is purified by column chromatography to yield pure Benzyl-(1-p-tolylethyl)amine.

Spectroscopic Analysis

The structural differences lead to predictable variations in their spectroscopic data.

-

¹H NMR:

-

1-Phenylethylamine: Will show a broad singlet for the two -NH₂ protons, a quartet for the benzylic C-H, a doublet for the -CH₃ group, and signals in the aromatic region for the five phenyl protons.[16][17][18]

-

Benzyl-(1-p-tolylethyl)amine: The -NH proton will appear as a singlet or broad signal. The benzylic protons of the N-benzyl group will typically appear as two distinct doublets (an AB quartet) due to being diastereotopic. The p-tolyl group will show a characteristic A₂B₂ pattern (two doublets) in the aromatic region and a singlet for the tolyl-methyl group. The ethyl-methyl will remain a doublet.

-

-

¹³C NMR:

-

1-Phenylethylamine: Will show 6 distinct carbon signals (4 aromatic, 2 aliphatic).

-

Benzyl-(1-p-tolylethyl)amine: Will show significantly more signals due to the additional benzyl and tolyl-methyl groups, and the reduced symmetry of the p-substituted ring compared to an unsubstituted phenyl ring.

-

-

Mass Spectrometry:

-

1-Phenylethylamine: The molecular ion peak will be at m/z = 121. A major fragment will be at m/z = 106, corresponding to the loss of the methyl group.

-

Benzyl-(1-p-tolylethyl)amine: The molecular ion peak will be at m/z = 225. Key fragmentation patterns would include the loss of the benzyl group (m/z = 91) and the tolyl group (m/z = 91), leading to characteristic fragments.

-

Applications in Drug Development and Asymmetric Synthesis

The functional and steric differences dictate their distinct roles in synthetic chemistry.

1-Phenylethylamine: The Chiral Workhorse

-

Chiral Resolving Agent: As detailed in the synthesis section, its primary use is in the separation of racemic mixtures of chiral acids.[4][14][15] The formation of separable diastereomeric salts is a classic and robust resolution technique.[13]

-

Chiral Auxiliary: The amine can be temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. For instance, it can be used to form a chiral amide. Deprotonation followed by alkylation occurs diastereoselectively due to the steric hindrance from the bulky phenyl group. Subsequent cleavage of the auxiliary yields an enantiomerically enriched product.[19]

-

Precursor for Chiral Ligands and Catalysts: It serves as a foundational building block for more complex chiral ligands used in asymmetric catalysis.[4][20][21]

Benzyl-(1-p-tolylethyl)amine: The Chiral Building Block

As a secondary amine, Benzyl-(1-p-tolylethyl)amine is not typically used as a resolving agent in the same way as α-PEA. Its value lies in its identity as a pre-functionalized, sterically defined chiral intermediate.

-

Intermediate in Pharmaceutical Synthesis: Secondary amines are common motifs in biologically active molecules.[22] This compound provides a ready-made chiral fragment that can be incorporated into a larger drug target through reactions like N-alkylation, acylation, or coupling reactions. The dibenzylamine scaffold, for example, is known for its neuropharmacological potential.[23][24][25]

-

Directed Synthesis: The N-benzyl group can serve as a protecting group that can be removed later via hydrogenolysis. This allows for selective reactions at other parts of the molecule before revealing a secondary amine functionality.

-

Scaffold for Advanced Ligands: While α-PEA is a simple starting point, Benzyl-(1-p-tolylethyl)amine represents a more advanced, sterically demanding scaffold. It can be used to synthesize specific chiral ligands where the increased bulk around the nitrogen atom is desirable to create a more defined chiral pocket in a metal catalyst.

Conclusion

The distinction between 1-Phenylethylamine and Benzyl-(1-p-tolylethyl)amine is a clear illustration of how structure dictates function in organic chemistry.

-

1-Phenylethylamine is a primary amine whose small size, commercial availability, and simple structure make it an ideal and ubiquitous tool for introducing chirality into a system, either through resolution or as an auxiliary.

-

Benzyl-(1-p-tolylethyl)amine is a secondary amine that represents a step up in molecular complexity. Its increased steric hindrance and pre-functionalized nature position it not as a tool to introduce chirality, but as a chiral component to be integrated directly into a complex target molecule.

For drug development professionals and synthetic chemists, understanding these core differences is critical for strategic molecular design. While 1-Phenylethylamine is the go-to choice for resolving a new chiral acid, Benzyl-(1-p-tolylethyl)amine would be selected from a library of building blocks when the synthetic plan calls for a specific, sterically defined N-benzylated chiral amine core.

References

Sources

- 1. Electrochemical synthesis of chiral amines and amino acid derivatives - American Chemical Society [acs.digitellinc.com]

- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-benzyl-1-phenylethylamine | C15H17N | CID 519427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 7. 1-Phenethylamine, (-)- | C8H11N | CID 75818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. ptacts.uspto.gov [ptacts.uspto.gov]

- 14. Chiral resolution - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. L-1-Phenylethylamine(2627-86-3) 1H NMR [m.chemicalbook.com]

- 17. (R)-(+)-1-Phenylethylamine(3886-69-9) 1H NMR spectrum [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. nbinno.com [nbinno.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. discovery.researcher.life [discovery.researcher.life]

- 26. pubs.acs.org [pubs.acs.org]

- 27. semanticscholar.org [semanticscholar.org]

- 28. L-1-Phenylethylamine: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 29. researchgate.net [researchgate.net]

- 30. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]

- 31. chemimpex.com [chemimpex.com]

- 32. 1-Phenethylamine, (+)- | C8H11N | CID 643189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 34. CAS 2627-86-3: (S)-1-Phenylethylamine | CymitQuimica [cymitquimica.com]

- 35. rsc.org [rsc.org]

- 36. Benzyl-methyl-styryl-amine | C16H17N | CID 10977078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 37. lookchem.com [lookchem.com]

- 38. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 39. (R)-(+)-N-Benzyl-1-phenylethylamine | 38235-77-7 [chemicalbook.com]

- 40. Benzylamine - Wikipedia [en.wikipedia.org]

- 41. chemimpex.com [chemimpex.com]

- 42. Application and Research of Benzylamine_Chemicalbook [chemicalbook.com]

Navigating the Safety Profile of Benzyl-(1-p-tolylethyl)amine Hydrochloride: A Technical Guide for Researchers

For professionals in drug discovery and chemical research, a comprehensive understanding of a compound's safety profile is not merely a regulatory formality but a cornerstone of experimental success and laboratory safety. This guide provides an in-depth analysis of the safety considerations for Benzyl-(1-p-tolylethyl)amine hydrochloride. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds to construct a robust and precautionary safety framework. The primary analogues referenced include the free base, Benzyl-(1-p-tolylethyl)amine, the closely related N-Benzyl-1-phenylethylamine hydrochloride, and the parent amine, benzylamine. By examining these related structures, we can extrapolate a highly probable safety profile, enabling researchers to implement informed and cautious handling protocols.

Chemical Identity and Physicochemical Properties: Understanding the Molecule

Benzyl-(1-p-tolylethyl)amine hydrochloride is a secondary amine salt. The structure combines a benzyl group and a 1-(p-tolyl)ethyl group attached to a nitrogen atom, which is protonated and paired with a chloride counter-ion. Understanding its fundamental properties is critical to predicting its behavior in a laboratory setting.

While specific experimental data for the hydrochloride salt is scarce, we can infer its properties from the free base, Benzyl-(1-p-tolylethyl)amine, and related salts. The hydrochloride form is expected to be a solid at room temperature with increased water solubility compared to its free base, a common characteristic of amine salts.

| Property | Inferred Value/Observation | Rationale & Causality |

| Molecular Formula | C₁₆H₂₀ClN | Based on the structure of the free base (C₁₆H₁₉N) plus HCl.[1] |

| Molecular Weight | 261.79 g/mol | Calculated from the molecular formula. |

| Appearance | Likely an off-white to white solid. | Analogue (R)-(+)-N-Benzyl-1-phenylethylamine hydrochloride is an off-white solid.[2] |

| Solubility | Expected to be soluble in water and alcohols. | Amine hydrochloride salts are generally polar and exhibit solubility in protic solvents.[3] The free base is a liquid. |

| Stability | Stable under recommended storage conditions. Hygroscopic. | Amine salts are generally stable. Hygroscopicity is common for hydrochloride salts; moisture should be avoided to maintain sample integrity.[3] |

| Reactivity | Incompatible with strong oxidizing agents and strong bases. | The amine functional group can be oxidized. Strong bases will deprotonate the ammonium salt to liberate the free amine.[3] |

Hazard Identification and Toxicological Profile: A Data-Driven Assessment

The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory tract.[2] The toxicological properties have not been fully investigated for the specific title compound, demanding a cautious approach.[2]

GHS Hazard Classifications (Anticipated):

Based on analogues, the following classifications are probable:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[4]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[5]

Expert Analysis of Toxicological Endpoints:

-

Acute Toxicity: While no specific LD50 data exists for this compound, related benzylamine derivatives can be harmful if swallowed or in contact with skin.[6][7] Ingestion may cause irritation of the digestive tract.[2]

-

Inhalation: Inhalation of dust or aerosols is likely to cause respiratory tract irritation.[2]

-

Skin Contact: Direct contact is expected to cause skin irritation.[2][4] Prolonged contact should be avoided.

-

Eye Contact: The compound is anticipated to be a serious eye irritant, causing redness, pain, and potential damage if not promptly addressed.[2][4]

-

Chronic Exposure: No information is available on the chronic effects of this specific compound.[2] As a matter of good laboratory practice, repeated and prolonged exposure should be minimized.

Exposure Controls and Personal Protective Equipment (PPE): A Self-Validating System for Safety

The causality behind a robust PPE protocol is to create a series of barriers that prevent any route of exposure. This establishes a self-validating system: if one barrier is compromised, others remain in place.

Engineering Controls

-

Ventilation: All handling of solid material or solutions should be performed in a well-ventilated area. A chemical fume hood is required when generating dust or aerosols.[4][5]

-

Safety Stations: An eyewash station and a safety shower must be readily accessible in any laboratory where this compound is handled.[2][3]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist but a risk-assessed decision based on the experimental procedure.

| PPE Item | Specifications & Rationale |

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[4][5] |

| Skin Protection | Gloves: Compatible, chemical-resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[4][5] Lab Coat: A standard laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |

| Respiratory Protection | If engineering controls are insufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4] |

Handling, Storage, and First Aid: Proactive and Reactive Measures

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust.[2] Minimize dust generation during handling. Wash hands thoroughly after handling the compound.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] The compound is likely hygroscopic; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect from moisture.[3][8]

First Aid Measures: Rapid Response Protocols

The immediate response to an exposure is critical to minimizing harm.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][6] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6] |

Accidental Release and Fire-Fighting Measures

Accidental Release

A structured response to a spill is essential to ensure personnel safety and prevent environmental contamination.

Protocol Steps:

-

Personal Precautions: Ensure adequate ventilation and wear the appropriate personal protective equipment as outlined in Section 3.[4] Avoid breathing dust or vapors.

-

Environmental Precautions: Prevent the material from entering drains or waterways.[3]

-

Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid actions that generate dust.[2][3] For a solution, absorb with an inert material (e.g., vermiculite, sand) and place in a chemical waste container.[1]

-

Final Decontamination: After the material is collected, clean the spill area thoroughly.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[3]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[3]

Disposal Considerations

All waste material must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[3][6] Do not allow the chemical to enter drains or the environment.

Conclusion: A Commitment to Informed Safety

References

- Enamine. (n.d.).Safety Data Sheet - 1-benzyl-1H-indol-3-amine hydrochloride.

- Fisher Scientific. (2012).Safety Data Sheet.

- ChemicalBook. (n.d.).BENZYL-(1-P-TOLYLETHYL)AMINE.

- Cole-Parmer. (n.d.).Material Safety Data Sheet - (R)-(+)-N-Benzyl-1-phenylethylamine hydrochloride, 99%.

- MilliporeSigma. (2025).Safety Data Sheet - Benzylamine.

- Fisher Scientific. (n.d.).Safety Data Sheet - (S)-(-)-N-Benzyl-.alpha.-methylbenzylamine.

- Angene Chemical. (2024).Safety Data Sheet - Benzyl α-aminoisobutyrate hydrochloride.

- TCI Chemicals. (2025).Safety Data Sheet - Benzyl Glycinate Hydrochloride.

- Guidechem. (n.d.).Benzyl-(1-benzyl-1-methyl-3-phenyl-propyl)-methyl-amine; hydrochloride.

- Central Drug House (P) Ltd. (n.d.).Benzyl Triethyl Ammonium Chloride CAS No 56-37-1 Material Safety Data Sheet.

- Fisher Scientific. (n.d.).Safety Data Sheet - Benzyl Chloride.

- ChemicalBook. (n.d.).BENZYL-(1-P-TOLYLETHYL)AMINE.

- PubChem. (n.d.).Amines, polyethylenepoly-, reaction products with benzyl chloride.

- GOV.UK. (2025).Benzyl chloride - Incident management.

- CDC. (n.d.).Benzyl chloride - NIOSH Pocket Guide to Chemical Hazards.

Sources

- 1. BENZYL-(1-P-TOLYLETHYL)AMINE [chemicalbook.com]

- 2. Benzylamine - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. BENZYL(1-PHENYLETHYL)AMINE HYDROCHLORIDE | CAS 128593-66-8 [matrix-fine-chemicals.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. BENZYL-(1-P-TOLYLETHYL)AMINE [chemicalbook.com]

- 7. benzyl amine, 100-46-9 [thegoodscentscompany.com]

- 8. (+)-Benzylphenethylamine | C15H17N | CID 1268086 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Enantiomeric Resolution via Benzyl Amine Derivatives

Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Drug Development Scientists, and Crystallization Engineers.

Executive Summary

In the pharmaceutical landscape, the demand for single-enantiomer drugs (FDA policy statement, 1992) has elevated chiral resolution from a benchtop art to a precision engineering discipline. While asymmetric synthesis and chromatography (SMB) are viable, diastereomeric salt crystallization remains the most cost-effective method for multi-kilogram to ton-scale production.

This guide focuses on Benzyl Amine derivatives —specifically

Mechanistic Foundations: The Thermodynamics of Separation

The resolution of a racemic acid (

Unlike enantiomers, which share identical physical properties in achiral environments, these diastereomers possess distinct lattice energies and solubilities.

The Solubility Gap ( )

Success is dictated by the difference in solubility products (

-

Thermodynamic Requirement: A solubility ratio

is typically required for a single-pass yield >30%. -

The Eutectic Limit: Even with ideal agents, the mother liquor will eventually reach a eutectic composition where both salts co-crystallize. This is the theoretical yield limit of any resolution.

The Role of

For stable salt formation essential for a rigid crystal lattice, the difference in acidity/basicity must be sufficient to ensure proton transfer rather than hydrogen-bonded complexes.

-

Rule of Thumb:

or -

Benzyl amines (typically

) are ideal for resolving carboxylic acids (

The Resolving Agent Toolkit: Benzyl Amine Derivatives

-Methylbenzylamine (PEA) is the industry workhorse due to its low cost, recyclability, and strong lattice-forming ability. However, structural derivatives are critical when PEA fails (e.g., forms a salt with poor crystallinity).Table 1: Common Benzyl Amine Resolving Agents

| Resolving Agent | Structure Note | Application Niche | |

| Unsubstituted | 9.8 | General purpose; first-line screen for carboxylic acids. | |

| 4-Cl- | para-Chloro | 9.6 | Used in "Dutch Resolution" mixes; modifies lattice packing. |

| 4-Br- | para-Bromo | 9.6 | Higher molecular weight; often induces faster nucleation. |

| 1-(1-Naphthyl)ethylamine | Naphthalene ring | 9.7 | Increased |

| 1-Phenyl-2-(p-tolyl)ethylamine | Extended chain | ~9.6 | Used for sterically bulky acids where PEA packs poorly. |

Advanced Methodologies

Do not rely solely on "Classical Resolution" (1.0 equivalent of agent). Modern process chemistry employs stoichiometric modifications to enhance efficiency.

The Pope-Peachey Method

Instead of using 1.0 equivalent of the expensive chiral base, this method uses 0.5 equivalents of the chiral benzyl amine and 0.5 equivalents of an achiral base (e.g., NaOH or Triethylamine).

-

Mechanism: The chiral amine selectively precipitates the p-salt. The n-enantiomer remains in solution as the highly soluble achiral salt (e.g., sodium salt).

-

Advantage: Doubles the theoretical capacity of the resolving agent; reduces cost; often sharpens the solubility difference.

Dutch Resolution (The Family Approach)

Developed by Vries et al. (DSM), this technique addresses the problem of Solid Solutions , where the n-salt incorporates into the p-salt lattice, lowering optical purity.

-

Protocol: Use a mixture of structurally related agents (e.g., 90% PEA + 5%

-Cl-PEA + 5% -

Mechanism: The impurities (minor agents) structurally resemble the p-salt but disrupt the nucleation of the n-salt. They act as "poisoners" for the unwanted crystal growth while allowing the desired p-salt to crystallize pure.

Visualizing the Decision Process

The following diagram outlines the logical flow for selecting the correct resolution strategy based on initial screening results.

Figure 1: Strategic decision tree for selecting Classical, Pope-Peachey, or Dutch Resolution methodologies based on screening outcomes.

Validated Experimental Protocol

This protocol describes the resolution of a generic Racemic Acid (

Materials

-

Racemic Acid: 10.0 g (50 mmol)

-

Resolving Agent: (S)-PEA: 3.03 g (25 mmol, 0.5 eq)

-